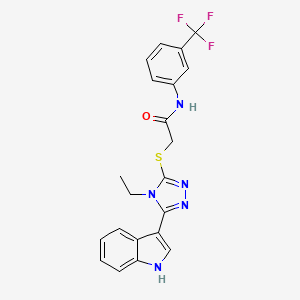
2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H18F3N5OS and its molecular weight is 445.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a novel synthetic derivative that incorporates a triazole and indole moiety, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- An indole ring
- A triazole ring
- A trifluoromethyl phenyl group
- A thioether linkage
Biological Activity Overview
The biological activity of the compound has been investigated in various studies, revealing its potential as an antioxidant , anticancer , and antimicrobial agent.
Antioxidant Activity
Research indicates that compounds with indole and triazole scaffolds exhibit significant antioxidant properties. The ability to scavenge free radicals contributes to cellular protection against oxidative stress, which is implicated in cancer and aging processes .
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, leading to increased rates of early and late apoptosis in treated cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong effectiveness compared to standard antibiotics:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
Structure-Activity Relationship (SAR)
The SAR studies have elucidated that modifications to the triazole and indole components significantly influence biological activity. For instance:
- Electron-donating groups on the phenyl ring enhance anticancer activity.
- Alkyl chain length at the N-position of the triazole affects antimicrobial potency; longer chains generally reduce activity .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Cytotoxicity Study : A study utilizing the MTT assay showed that derivatives of this compound induced significant cytotoxicity in HCT-116 cells with IC50 values comparable to doxorubicin, a standard chemotherapeutic agent .
- Antimicrobial Screening : In a comparative study against common pathogens, the compound outperformed traditional antibiotics such as vancomycin and ciprofloxacin in terms of MIC values .
Properties
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5OS/c1-2-29-19(16-11-25-17-9-4-3-8-15(16)17)27-28-20(29)31-12-18(30)26-14-7-5-6-13(10-14)21(22,23)24/h3-11,25H,2,12H2,1H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHHEWCAFOBMEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














